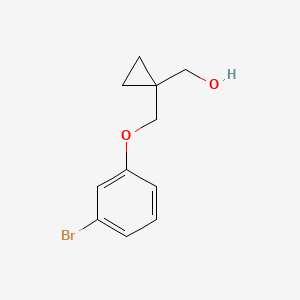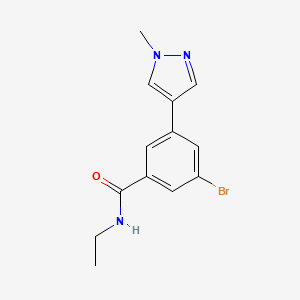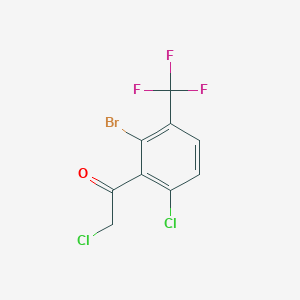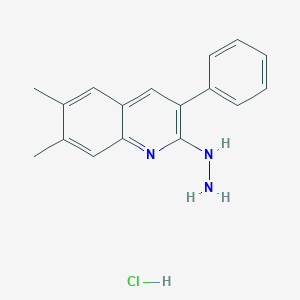
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO2 It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom on the cyclopropylmethyl bromide is replaced by the 3-bromophenoxy group. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: The major products are cyclopropyl ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as azides or thiocyanates.
科学的研究の応用
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The bromophenoxy group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
(1-(3-Chlorophenoxy)methyl)cyclopropyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(3-Fluorophenoxy)methyl)cyclopropyl)methanol: Similar structure but with a fluorine atom instead of bromine.
(1-(3-Methylphenoxy)methyl)cyclopropyl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol makes it more reactive compared to its chloro, fluoro, and methyl analogs. This increased reactivity can be advantageous in certain chemical reactions and applications, making it a valuable compound in research and industry.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
[1-[(3-bromophenoxy)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13BrO2/c12-9-2-1-3-10(6-9)14-8-11(7-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
InChIキー |
HNJVNLLMDJXSEI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)COC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)



![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)


